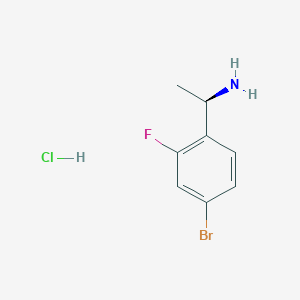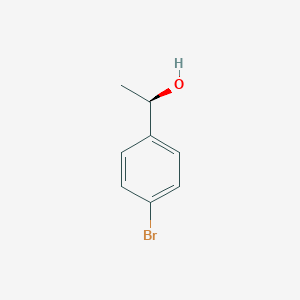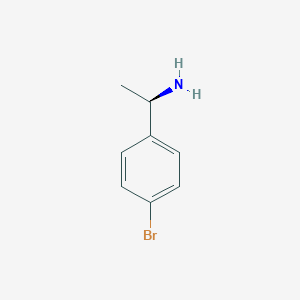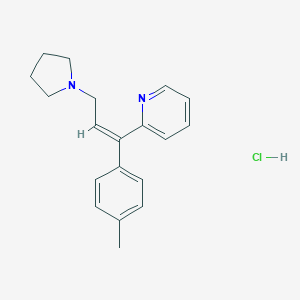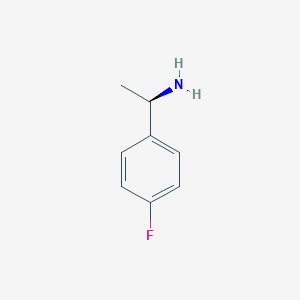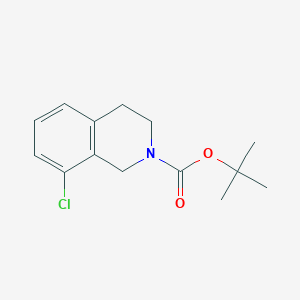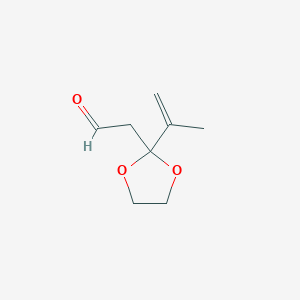
2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde, also known as MDP2P, is a chemical compound that is commonly used in the synthesis of illegal drugs such as MDMA (ecstasy). Despite its association with illegal drug production, MDP2P has several scientific research applications and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins in the body. Additionally, 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has been shown to inhibit the activity of certain proteins involved in the regulation of cell growth and division.
Effets Biochimiques Et Physiologiques
2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has been shown to have several biochemical and physiological effects in the body. It has been shown to have antibacterial and antifungal effects, which may make it useful in the development of new antibiotics. Additionally, 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has been shown to have antitumor effects, which may make it useful in the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it accessible for many researchers. Additionally, 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has a range of biological activities, which makes it useful for investigating a variety of research questions. However, one limitation is that 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde is associated with illegal drug production, which may make it difficult to obtain or use in some research settings.
Orientations Futures
There are several potential future directions for research on 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde. One area of interest is the development of new drugs and therapies based on its biological activities. Additionally, research on the mechanism of action of 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde may lead to a better understanding of the regulation of cell growth and division. Finally, further investigation of the antibacterial and antifungal effects of 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde may lead to the development of new antibiotics.
Méthodes De Synthèse
2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde is typically synthesized through the reaction of piperonal with nitroethane, followed by reduction with sodium borohydride. This process results in the formation of 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde as a yellow oil, which can then be purified through distillation or recrystallization.
Applications De Recherche Scientifique
2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has been studied extensively for its potential use in the development of new drugs and therapies. It has been shown to have a range of biological activities, including antibacterial, antifungal, and antitumor effects. Additionally, 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has been investigated for its potential use as a precursor in the synthesis of new drugs with therapeutic potential.
Propriétés
Numéro CAS |
139436-48-9 |
|---|---|
Nom du produit |
2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde |
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2-(2-prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde |
InChI |
InChI=1S/C8H12O3/c1-7(2)8(3-4-9)10-5-6-11-8/h4H,1,3,5-6H2,2H3 |
Clé InChI |
BISFQENSRODWAB-UHFFFAOYSA-N |
SMILES |
CC(=C)C1(OCCO1)CC=O |
SMILES canonique |
CC(=C)C1(OCCO1)CC=O |
Synonymes |
1,3-Dioxolane-2-acetaldehyde, 2-(1-methylethenyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



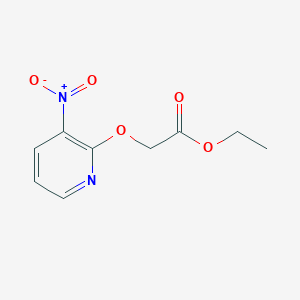
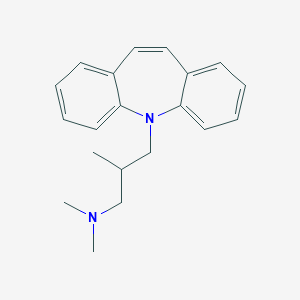
![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)
